3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole
Description
The compound 3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole is a 1,2,4-triazole derivative with three distinct substituents:
- Position 3: A sulfinyl group (-SO-) linked to a 4-chlorophenylmethyl moiety.
- Position 5: A naphthalen-1-yloxymethyl group (-OCH₂-naphthalene).
- Position 4: A phenyl group.
The naphthalen-1-yloxymethyl substituent is notable for its bulky aromatic structure, often associated with improved binding to hydrophobic pockets in biological targets, such as enzymes or receptors . The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, contributing to electronic effects and metabolic stability .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c27-21-15-13-19(14-16-21)18-33(31)26-29-28-25(30(26)22-9-2-1-3-10-22)17-32-24-12-6-8-20-7-4-5-11-23(20)24/h1-16H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGADUZZUWWRMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2S(=O)CC3=CC=C(C=C3)Cl)COC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of a chlorophenyl group and a naphthalenic moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study demonstrated that triazole derivatives can inhibit bacterial and fungal growth effectively. For instance, certain derivatives showed high activity against pathogenic strains with minimum inhibitory concentrations (MIC) ranging from 0.046 to 3.11 µM, surpassing standard antibiotics like vancomycin and ciprofloxacin in efficacy against MRSA .
Anti-inflammatory Effects
The anti-inflammatory activity of triazoles is well-documented. A recent study highlighted that specific triazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). The compound's ability to modulate oxidative stress markers further supports its potential as an anti-inflammatory agent .
Anticancer Properties
Triazoles have emerged as promising anticancer agents. Compounds similar to this compound have shown inhibitory effects on tumor cell proliferation. Studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of thymidine phosphorylase (TP), an enzyme implicated in tumor growth .
The mechanisms underlying the biological activities of triazole derivatives include:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly against enzymes involved in nucleic acid metabolism and inflammatory pathways.
- Interaction with Cellular Targets : The structural features of triazoles allow them to interact with various cellular receptors and proteins, modulating their activity and influencing cellular signaling pathways.
Case Studies
- Antimicrobial Activity : A series of bis-triazole compounds were synthesized and tested for their antimicrobial efficacy. The results indicated that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this class .
- Anti-inflammatory Study : In vitro studies demonstrated that specific triazole derivatives significantly reduced the production of inflammatory mediators in LPS-stimulated macrophages. This suggests their potential use in treating inflammatory diseases .
- Cancer Research : Investigations into the anticancer effects of triazoles revealed that certain derivatives could inhibit tumor growth in xenograft models, providing a basis for further development as anticancer drugs .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Triazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole have shown efficacy against various pathogens, including resistant strains of bacteria and fungi .
Table 1: Antimicrobial Activity of Triazole Derivatives
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer properties. Studies have demonstrated that specific triazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound may share similar mechanisms of action due to its structural characteristics .
Table 2: Anticancer Activity of Triazole Compounds
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Colon cancer (HCT 116) | Induction of apoptosis | |
| 1,2,4-Triazole derivatives | Breast cancer | Aromatase inhibition |
Agricultural Applications
Triazoles are widely used in agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable for protecting crops from various fungal diseases. The compound under discussion may be explored for similar applications due to its structural properties that align with known fungicidal mechanisms .
Material Sciences
In addition to biological applications, triazoles are being investigated for their potential use in material sciences. Their unique chemical properties allow them to be utilized in the development of new materials with enhanced optical and electronic properties. Research into nonlinear optical properties has shown promise for triazole derivatives in photonic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Triazoles with Sulfur-Containing Substituents
- 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazoles Substituents: Pyridinyl and arylmethyleneamino groups at positions 5 and 4. Activity: Demonstrated potent antioxidant properties, surpassing BHA/BHT in radical scavenging assays. The 4-chlorophenyl group likely stabilizes the triazole ring via electron-withdrawing effects, enhancing redox activity . Key Difference: The absence of a sulfinyl or naphthyl group reduces hydrophobicity compared to the target compound.
3-(4-Chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
- Substituents : Sulfanyl (-S-) linked to 4-fluorobenzyl at position 5.
- Activity : Selective COX-2 inhibition (IC₅₀ = 0.8 µM), attributed to the fluorobenzyl group’s electronic effects and planarity .
- Key Difference : The sulfanyl group (less polar than sulfinyl) may reduce solubility but improve membrane permeability.
2.1.2. Triazoles with Naphthalene Substituents
- 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione
- Substituents : Naphthalen-1-yl at position 4 and methylpyrrolyl at position 5.
- Activity : Anticancer activity (IC₅₀ = 12 µM against MCF-7 cells), linked to naphthalene’s π-π stacking with DNA/enzymes .
- Key Difference : The thione (-C=S) group at position 3 differs from the sulfinyl group, altering tautomerism and metal-binding capacity.
2.1.3. Triazoles with Mixed Halogenated Aryl Groups
- 4-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole
- Substituents : Dichlorobenzylsulfanyl at position 3 and 4-methoxyphenyl at position 5.
- Activity : Antimicrobial (MIC = 4 µg/mL against S. aureus), likely due to the synergistic effects of chlorine and methoxy groups .
- Key Difference : The dichlorobenzyl group increases steric bulk but may reduce metabolic stability.
Physicochemical Properties
Its five rotatable bonds may confer conformational flexibility for target binding .
Q & A
Basic: What are the recommended synthetic routes for this triazole derivative, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and sulfinyl group introduction. A common approach is the Mannich reaction, where triazole precursors react with aldehydes and amines under catalytic conditions. Solvents like ethanol or methanol under reflux are preferred for triazole ring formation . Optimization strategies include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to improve purity .
- Yield enhancement : Temperature control (60–80°C) and stoichiometric adjustments to minimize byproducts .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
Structural validation relies on:
- ¹H-NMR : Confirms substituent positions via chemical shifts (e.g., sulfinyl group at δ 3.8–4.2 ppm) .
- LC-MS : Verifies molecular weight (e.g., [M+H]+ peak at ~500 m/z) and detects impurities .
- Elemental analysis : Validates C, H, N, S, and Cl content within ±0.4% deviation .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in its molecular structure?
Answer:
SC-XRD provides atomic-level resolution:
- Data collection : Use a high-resolution diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL refines positional and thermal parameters, resolving ambiguities in sulfinyl group orientation .
- Software : WinGX suite for data integration and SHELXPRO for macromolecular interfaces .
Example: A similar triazole derivative (PubChem CID 917750-04-0) confirmed planar geometry via SC-XRD .
Advanced: What computational strategies predict its pharmacokinetic and toxicological profiles?
Answer:
- ADME analysis : Tools like SwissADME predict bioavailability (%ABS >70) and blood-brain barrier permeability (log BB <0.3) .
- Molecular docking : AutoDock Vina assesses binding affinities (e.g., to CYP450 enzymes) using PDB structures (e.g., 1TQN) .
- Toxicity prediction : ProTox-II evaluates hepatotoxicity (Probability >0.6) and mutagenicity .
Advanced: How can researchers analyze contradictions in reported biological activities?
Answer:
Systematic approaches include:
- Assay standardization : Compare MIC values across studies using identical bacterial strains (e.g., S. aureus ATCC 25923) .
- Structural analogs : Evaluate substituent effects (e.g., naphthalen-1-yloxy vs. phenyl groups on antifungal activity) .
- Meta-analysis : Use ANOVA to assess variability in IC₅₀ values (e.g., anticancer studies with p < 0.05 significance) .
Advanced: How does the sulfinyl group influence electronic properties and reactivity?
Answer:
- DFT calculations : Gaussian 09 computes HOMO-LUMO gaps (e.g., ΔE = 4.2 eV), indicating electron-withdrawing effects .
- Reactivity : Sulfinyl groups increase electrophilicity, enhancing nucleophilic substitution at the triazole C-3 position .
- Spectroscopic correlation : IR stretches (S=O at 1040–1100 cm⁻¹) align with Mulliken charge distributions .
Advanced: What crystallization conditions are optimal for SC-XRD studies?
Answer:
- Solvent selection : Slow evaporation of DCM/methanol (1:1 v/v) yields high-quality crystals .
- Temperature : 20°C ± 1°C to avoid thermal disorder .
- Cryoprotection : Glycerol (20% v/v) for data collection at 100 K .
Advanced: How do substituents on the triazole ring modulate antimicrobial activity?
Answer:
- SAR studies : Chlorophenyl groups enhance Gram-positive activity (MIC = 2 µg/mL), while naphthalenyloxy groups improve biofilm inhibition .
- Mechanistic insights : Docking reveals hydrogen bonding with E. coli DNA gyrase (ΔG = −9.2 kcal/mol) .
- Resistance profiling : Compare time-kill curves against methicillin-resistant S. aureus (MRSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
